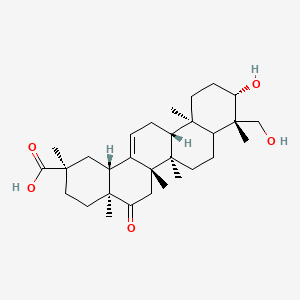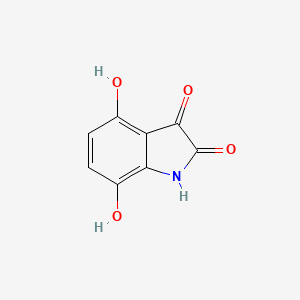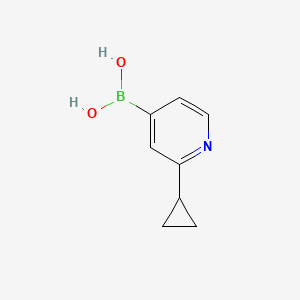
(2-シクロプロピルピリジン-4-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学的研究の応用
(2-Cyclopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (2-Cyclopropylpyridin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, (2-Cyclopropylpyridin-4-yl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Cyclopropylpyridin-4-yl)boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as measured by Log Po/w (iLOGP), is 0.0 , suggesting that it may have good bioavailability.
Result of Action
The result of the action of (2-Cyclopropylpyridin-4-yl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (2-Cyclopropylpyridin-4-yl)boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant , which may enhance the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules . This property allows boronic acids to participate in dynamic covalent chemistry, making them useful tools in biochemical reactions .
Cellular Effects
Boronic acids have been shown to interact with cell surface glycans, which play fundamental roles in many biological processes, including cell-cell interaction, pathogen infection, and cancer metastasis .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of boronic acids to palladium, a process that could potentially be involved in the molecular mechanism of (2-Cyclopropylpyridin-4-yl)boronic acid .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of (2-Cyclopropylpyridin-4-yl)boronic acid in laboratory settings. Boronic acids are known for their stability and slow release rate, which can lead to favorable outcomes in cross-coupling reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a reaction that could potentially involve various enzymes and cofactors .
Subcellular Localization
The ability of boronic acids to form reversible covalent bonds with diols could potentially influence their localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:
Starting Material: 2-Cyclopropyl-4-bromopyridine
Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of (2-Cyclopropylpyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of the palladium catalyst and other reagents are crucial for cost-effective production .
化学反応の分析
Types of Reactions
(2-Cyclopropylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyclopropyl and pyridine functionalities.
4-Pyridylboronic Acid: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.
Cyclopropylboronic Acid: Contains the cyclopropyl group but lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
(2-Cyclopropylpyridin-4-yl)boronic acid is unique due to the presence of both the cyclopropyl and pyridine functionalities, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
特性
IUPAC Name |
(2-cyclopropylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6,11-12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQUGBNQCWPZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

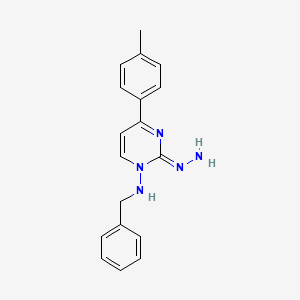
![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)
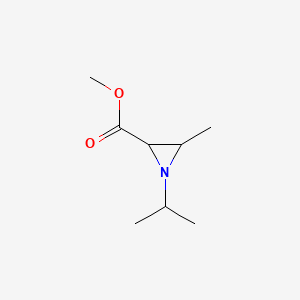

![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)

